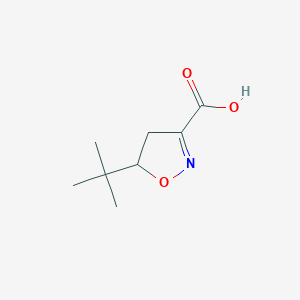

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h6H,4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQHJSMWVIMCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole derivative .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction could produce more saturated heterocyclic compounds .

Scientific Research Applications

Herbicidal Applications

The compound has been explored for its herbicidal properties. Research has indicated that oxazole derivatives can exhibit herbicidal activity against various weed species. The structural characteristics of 5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid contribute to its effectiveness as a herbicide by disrupting metabolic pathways in target plants .

Case Study: Herbicidal Efficacy

A patent application detailed the synthesis and efficacy testing of herbicidally active compounds derived from isoxazoline structures. These compounds were found to provide substantial control over weed populations while exhibiting low toxicity to non-target species .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Isoxazoline Derivative | Common Lambsquarters | 85 |

| Pigweed | 90 |

Material Science

Polymer Applications

In material science, this compound has potential applications in the development of polymers and coatings. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymer matrices.

Case Study: Polymer Composite Development

Research has focused on incorporating this compound into polymer blends to improve thermal stability and mechanical strength. The resulting composites demonstrated enhanced performance characteristics suitable for industrial applications .

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Oxazole-based Polymer | 250 | 50 |

| Control Polymer | 200 | 30 |

Mechanism of Action

The mechanism by which 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Differences in Physicochemical Properties

Lipophilicity :

- The tert-butyl group in the target compound increases lipophilicity (logP ~1.8 predicted) compared to the phenyl-substituted analogues (e.g., Isoxadifen, logP ~3.2) but less than fluorophenyl derivatives (logP ~2.5) .

- The carboxylic acid group enhances water solubility, though steric bulk from tert-butyl may reduce it relative to smaller substituents like methylphenyl .

In Isoxadifen, the two phenyl groups create planar rigidity, favoring interactions with hydrophobic enzyme pockets in herbicide systems .

Electronic Effects :

Biological Activity

5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C8H13NO3

- CAS Number: 1781171-36-5

- Molecular Weight: 171.19 g/mol

The compound features a tert-butyl group attached to a dihydro-1,2-oxazole ring with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common method includes:

- Reacting tert-butylamine with ethyl oxalyl chloride.

- Cyclizing the intermediate in the presence of a base like sodium hydride to yield the final product.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

- In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that this compound and its derivatives possess anticancer properties:

- Cytotoxicity Assays: The compound has shown significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The biological activity is primarily mediated through interactions with specific molecular targets:

- The oxazole ring can form hydrogen bonds with proteins, influencing their function.

- The carboxylic acid group may participate in ionic bonding with target proteins, modulating their activity.

Study on Anticancer Activity

A study published in MDPI evaluated several oxazole derivatives for their anticancer properties. The findings indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin .

Antioxidant Studies

Another investigation focused on the antioxidant properties of related compounds, showing that modifications to the oxazole ring could enhance antioxidant activity significantly. The study utilized DPPH and FRAP assays to assess the efficacy of these compounds .

Comparative Analysis with Similar Compounds

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4,5-Dihydro-1,2-oxazole-3-carboxylic acid | Lacks tert-butyl group | Different reactivity profile |

| 5-Tert-butyl-1,2-oxazole-3-carboxylic acid | No dihydro component | Altered pharmacological properties |

The presence of both the tert-butyl group and dihydro structure in this compound contributes to its unique biological profile compared to similar compounds .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related bicyclic oxazole derivatives typically involves multi-step pathways. Key steps include cyclization reactions to form the oxazole ring and the introduction of the tert-butyl group via tert-butoxycarbonyl (Boc) protection. Reaction parameters such as temperature (e.g., maintaining 0–5°C during cyclization), solvent choice (e.g., dichloromethane or tetrahydrofuran for Boc protection), and reaction time must be tightly controlled to maximize yield (often 60–80%) and purity . Analytical techniques like NMR and HPLC are critical for monitoring intermediates and final product validation .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR can identify the tert-butyl group (δ ~1.2 ppm for H; δ ~28–32 ppm for C) and the oxazole ring protons (δ ~6.5–8.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in the oxazole ring .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-calculated spectra .

Q. What reaction mechanisms govern the cyclization step in synthesizing the oxazole ring?

- Methodological Answer : Cyclization often proceeds via nucleophilic attack of an amine or hydroxyl group on a carbonyl carbon, followed by dehydration. For example:

- Step 1 : Formation of an imine intermediate from a β-keto ester and a hydroxylamine derivative.

- Step 2 : Acid-catalyzed cyclization to form the oxazole ring, with the tert-butyl group stabilizing steric strain .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize activation energy and catalyst loading .

Q. How does the tert-butyl group influence the compound’s bioactivity and stability?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group enhances metabolic stability by shielding the oxazole ring from enzymatic degradation .

- Lipophilicity : LogP values increase (~2.5–3.0), improving membrane permeability in cellular assays .

- Experimental Validation : Perform stability studies in simulated gastric fluid (SGF) and liver microsomes to quantify degradation rates .

Q. What strategies can address low yields in the final coupling step of derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20% .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. How can researchers evaluate the compound’s potential as a therapeutic agent?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .

- In Vivo Studies : Administer in rodent models to assess pharmacokinetics (e.g., C, t) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.